センノシドB

概要

説明

Sennosides are a group of anthraquinone glycosides derived from the senna plant, specifically from species such as Cassia angustifolia and Cassia acutifolia. These compounds are primarily used as stimulant laxatives to treat constipation and to empty the large intestine before surgery . Sennosides are known for their ability to induce bowel movements by stimulating the muscles of the colon.

科学的研究の応用

Sennosides have a wide range of applications in scientific research:

Chemistry: They are used as model compounds in the study of anthraquinone glycosides and their chemical properties.

Biology: Sennosides are used to study the effects of stimulant laxatives on the gastrointestinal system.

Industry: Sennosides are used in the production of over-the-counter laxative products.

作用機序

Sennosides exert their effects by being metabolized by gut bacteria into the active metabolite rheinanthrone. Rheinanthrone increases the expression of cyclooxygenase 2 in macrophage cells, leading to an increase in prostaglandin E2. This results in increased fluid secretion and contraction of the large intestine, promoting bowel movements .

Safety and Hazards

Sennoside B is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Long-term use of Sennoside B in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer .

将来の方向性

Sennoside B has shown potential in drug discovery for diverse diseases . It has been found to be a potent inhibitor of TNF-α, a major therapeutic target in autoimmune diseases . The potency of Sennoside B was found to be 5.7-fold higher than that of the synthetic TNF-α inhibitor SPD304 . This suggests that Sennoside B has the potential to be developed as a new drug .

生化学分析

Biochemical Properties

Sennoside B interacts with various biomolecules in biochemical reactions. It has been reported to inhibit PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, and by down-regulating the PDGFR-beta signaling pathway .

Cellular Effects

Sennoside B has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the growth, migration, and invasion of osteosarcoma cells . It also induces G1 cell cycle arrest by repressing the transcription of c-Jun .

Molecular Mechanism

The molecular mechanism of Sennoside B involves its interaction with biomolecules and changes in gene expression. It inhibits cell proliferation by binding to PDGF-BB and its receptor, leading to the down-regulation of the PDGFR-beta signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sennoside B change over time. For instance, it has been observed that Sennoside B can inhibit the growth, migration, and invasion of osteosarcoma cells . The precision for Sennoside B was not satisfactory, mainly due to the low resolution of the HSQC signals of the compound .

Dosage Effects in Animal Models

In animal models, the effects of Sennoside B vary with different dosages. Acute studies have classified Sennosides as only slightly toxic in rats and mice after a single oral dose. The LD50 values were about 5,000 mg/kg in both species .

Metabolic Pathways

Sennoside B is involved in several metabolic pathways. It is metabolized by gut bacteria into the active metabolite rheinanthrone . This metabolite appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

Transport and Distribution

It is known that Sennoside B is metabolized by gut bacteria into rheinanthrone, which is absorbed into systemic circulation .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of sennosides involves the oxidation of rheinanthrone-8-glucoside with oxygen or an oxygen source. Active carbon is used as a catalyst in this process. The resulting sennosides A and B can be converted to their calcium salts using methanol precipitation from a calcium ion-containing aqueous solution .

Industrial Production Methods: In industrial settings, sennosides are extracted from the senna plant. The extraction process typically involves the use of solvents such as chloroform and ethanol. The extracted sennosides are then purified using techniques like thin-layer chromatography and high-performance liquid chromatography .

化学反応の分析

Types of Reactions: Sennosides undergo various chemical reactions, including:

Oxidation: The oxidation of rheinanthrone-8-glucoside to form sennosides A and B.

Hydrolysis: Sennosides can be hydrolyzed to release aglycones and sugar moieties.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other oxygen sources are used in the oxidation process.

Solvents: Chloroform, ethanol, and methanol are commonly used in the extraction and purification processes.

Major Products:

類似化合物との比較

Sennosides are compared with other stimulant laxatives such as bisacodyl and castor oil:

Bisacodyl: A synthetic stimulant laxative that works by directly stimulating the nerve endings in the colon.

Castor Oil: A natural laxative that works by increasing the movement of the intestines.

Uniqueness of Sennosides:

Natural Origin: Sennosides are derived from natural plant sources, making them a preferred choice for those seeking natural remedies.

Milder Action: Sennosides are considered to be milder in action compared to bisacodyl and castor oil.

Similar Compounds:

- Bisacodyl

- Castor Oil

- Anthraquinone Derivatives

Sennosides stand out due to their natural origin and relatively mild action, making them a popular choice for treating constipation.

特性

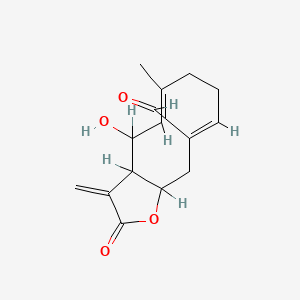

IUPAC Name |

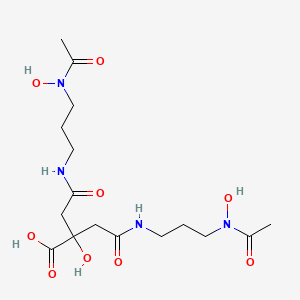

9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-JLDSCGAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66575-30-2 | |

| Record name | Sennoside G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)

![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)